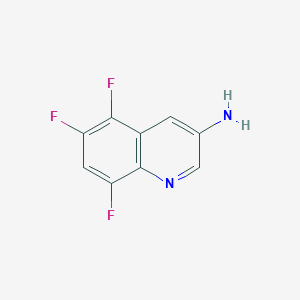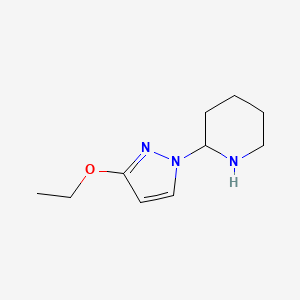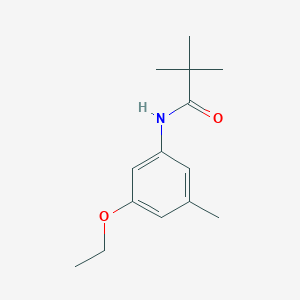
5,8-Difluoroquinolin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Difluoroquinolin-3-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinolin-3-OL typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to yield a mixture of fluorinated products, including this compound . Another approach involves cyclization and cycloaddition reactions, as well as nucleophilic displacement of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Difluoroquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
5,8-Difluoroquinolin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: It has shown promise in the development of new antibacterial, antineoplastic, and antiviral agents.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 5,8-Difluoroquinolin-3-OL involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparaison Avec Des Composés Similaires
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,7-Difluoroquinolin-3-OL
Uniqueness: 5,8-Difluoroquinolin-3-OL is unique due to the specific positioning of the fluorine atoms at the 5 and 8 positions on the quinoline ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other fluorinated quinolines .
Propriétés
Formule moléculaire |
C9H5F2NO |
|---|---|
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
5,8-difluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |
Clé InChI |
LTYCSMXFAPEZQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C=C(C=N2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)



![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)





